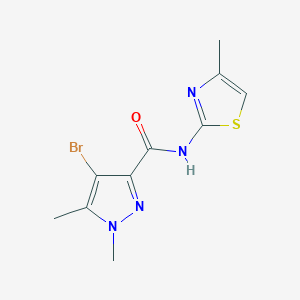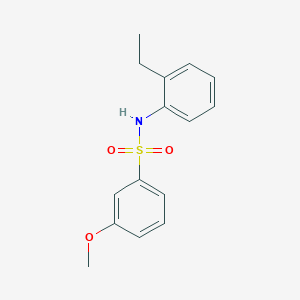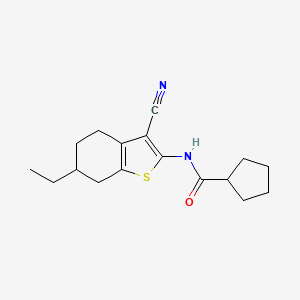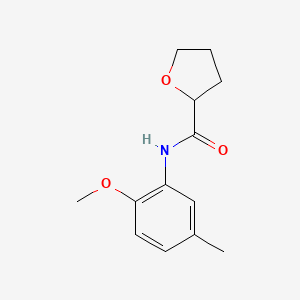![molecular formula C14H13N3O4S B10976073 4,5-Dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxamide](/img/structure/B10976073.png)
4,5-Dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-DIMETHYL-2-[(4-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring substituted with dimethyl, nitrobenzoyl, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL-2-[(4-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE typically involves multiple steps. One common method starts with the nitration of a suitable precursor to introduce the nitro group. This is followed by the formation of the thiophene ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL-2-[(4-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
4,5-DIMETHYL-2-[(4-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors .
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL-2-[(4-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiophene ring and its substituents can modulate the compound’s binding affinity to various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrobenzoyl)hydrazinecarbodithioic acid derivatives: These compounds share the nitrobenzoyl group and have shown similar biological activities.
4,5-Dimethyl-2-nitroaniline: This compound has a similar core structure but lacks the carboxamide group.
Uniqueness
4,5-DIMETHYL-2-[(4-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene ring, along with the nitrobenzoyl and carboxamide groups, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H13N3O4S |
|---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
4,5-dimethyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C14H13N3O4S/c1-7-8(2)22-14(11(7)12(15)18)16-13(19)9-3-5-10(6-4-9)17(20)21/h3-6H,1-2H3,(H2,15,18)(H,16,19) |
InChI Key |
CKBCKNLPCLYTON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(4-methoxy-3-nitrophenyl)methanone](/img/structure/B10975991.png)

![ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-7-methyl-3-oxo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10976001.png)
![(3,4-Dichloro-1-benzothiophen-2-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B10976010.png)
![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10976016.png)
![2-({[4-(Difluoromethoxy)-3-methoxyphenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10976024.png)
![2-[(2,4-difluorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10976028.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrazine-2-carboxamide](/img/structure/B10976041.png)
![3-[(2,4,6-Trimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10976045.png)

![3-[(3-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10976054.png)

![N-[(4-fluorophenyl)methyl]-2-phenoxybutanamide](/img/structure/B10976066.png)
